(3-((Hydroxyimino)ethyl)-4-methyl(2,5-thiazolyl))phenylamine
Description
Properties
IUPAC Name |
N-[1-(2-anilino-4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c1-8-11(9(2)15-16)17-12(13-8)14-10-6-4-3-5-7-10/h3-7,16H,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTCHSAMXPXVNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC2=CC=CC=C2)C(=NO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((Hydroxyimino)ethyl)-4-methyl(2,5-thiazolyl))phenylamine typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiazole Ring: Starting from a suitable precursor, such as a thioamide, the thiazole ring can be formed through cyclization reactions.
Introduction of the Hydroxyimino Group: This can be achieved by reacting an appropriate intermediate with hydroxylamine under controlled conditions.
Attachment of the Phenylamine Moiety: This step might involve coupling reactions, such as Buchwald-Hartwig amination, to introduce the phenylamine group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, solvents, and specific reaction conditions to scale up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyimino group.
Reduction: Reduction reactions could target the nitroso group, converting it to an amine.
Substitution: The phenylamine moiety may participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, (3-((Hydroxyimino)ethyl)-4-methyl(2,5-thiazolyl))phenylamine could be used as a building block for synthesizing more complex molecules.
Biology
Biologically, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicine, such compounds might be explored for their therapeutic potential, including antimicrobial, anti-inflammatory, or anticancer activities.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action for (3-((Hydroxyimino)ethyl)-4-methyl(2,5-thiazolyl))phenylamine would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Hydroxyimino Groups
(a) Risperidone Impurities A and B (EP)
- Structure: These impurities contain a hydroxyimino methyl group attached to a piperidine ring, which is part of a pyrido[1,2-a]pyrimidin-4-one core .
- Key Differences: The hydroxyimino group in Risperidone impurities is part of a difluorophenyl-piperidine system, whereas the target compound’s hydroxyimino ethyl group is directly linked to a thiazole ring. The core structure of Risperidone impurities is a fused pyrimidinone, contrasting with the simpler thiazole-phenylamine system of the target compound.
(b) 3-Chloro-N-phenyl-phthalimide
Thiazole-Containing Analogues
(a) Thiazolo[4,5-d]pyrimidine Derivatives (Compounds 19 and 20)
- Structure : Fused thiazole-pyrimidine systems synthesized via microwave-assisted or conventional methods using thiourea and benzaldehyde .
- Key Differences: The target compound lacks a fused pyrimidine ring, simplifying its core structure. Synthetic routes for these derivatives (e.g., thiourea-mediated cyclization) may offer insights into methodologies applicable to the target compound’s hydroxyimino group introduction .
Comparative Analysis Table
Q & A
Q. What are the recommended synthetic pathways for (3-((Hydroxyimino)ethyl)-4-methyl(2,5-thiazolyl))phenylamine, and what optimization challenges are encountered?
Methodological Answer:
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Core Synthesis: The thiazole ring can be constructed via Hantzsch thiazole synthesis using α-haloketones and thiourea derivatives. The hydroxyimino group is introduced via oximation of a ketone intermediate using hydroxylamine hydrochloride under acidic conditions (pH 4–5) .
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Challenges:
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Example Protocol:
Step Reagents/Conditions Yield Thiazole formation Ethyl α-bromoketone, thiourea, ethanol, reflux (12 h) 65% Oximation NH₂OH·HCl, HCl (pH 4), 0°C (2 h) 78%
Q. How is the compound characterized structurally, and what analytical techniques are critical?
Methodological Answer:
- Primary Techniques:
- NMR: ¹H/¹³C NMR (DMSO-d₆) identifies hydroxyimino (δ 10.2 ppm, broad singlet) and thiazole protons (δ 7.3–8.1 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals in the phenyl-thiazole region .
- Mass Spectrometry: High-resolution ESI-MS confirms molecular ion [M+H]⁺ (e.g., m/z 278.0924 for C₁₂H₁₅N₃OS) .
- Advanced Methods: X-ray crystallography (single-crystal growth via slow evaporation in acetonitrile) validates stereoelectronic effects of the hydroxyimino group .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
Methodological Answer:
- Comparative Analysis: Replicate assays under standardized conditions (e.g., 5-HT₂A receptor binding: ³H-ketanserin competition, 37°C, pH 7.4) to control for variability in cell lines (HEK-293 vs. CHO) and incubation times .
- Meta-Analysis: Use computational tools (e.g., PubChem BioActivity Data) to correlate structural analogs’ IC₅₀ values and identify substituent-dependent trends .
Q. What experimental designs are recommended to study the environmental fate of this compound?
Methodological Answer:
- Degradation Studies:
- Hydrolysis: Incubate at pH 3–9 (25–50°C) and monitor via HPLC-UV (λ = 254 nm). Thiazole rings are stable under acidic conditions but hydrolyze at pH > 10 .
- Photolysis: Use xenon-arc lamps (simulated sunlight) to assess UV-driven degradation products (LC-MS/MS) .
- Bioaccumulation: Measure logP (octanol-water partition coefficient) via shake-flask method (logP = 2.1 ± 0.3 indicates moderate bioaccumulation potential) .
Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?
Methodological Answer:
- In Silico Docking: Use AutoDock Vina with serotonin receptor 5-HT₂A (PDB ID: 6WGT) to map hydrogen bonding between the hydroxyimino group and Ser159 .
- Mutagenesis: Replace key residues (e.g., Ser159Ala) in recombinant receptors to validate binding interactions via radioligand displacement assays .
Q. What strategies mitigate toxicity risks during in vivo studies?
Methodological Answer:
- In Vitro Screening: Assess hepatotoxicity using HepG2 cells (MTT assay, IC₅₀ > 100 µM deemed safe) and genotoxicity via Ames test (TA98 strain ± S9 metabolic activation) .
- Dose Optimization: Conduct pharmacokinetic studies (Sprague-Dawley rats, IV/oral dosing) to calculate safe thresholds (e.g., Cmax < 1 mg/L) .
Data Contradiction Analysis
Q. Conflicting reports note variable 5-HT₂A receptor affinity (nM vs. µM range). How to reconcile this?
Methodological Answer:
- Assay Conditions: Differences in ligand concentration (1–10 nM ³H-LSD vs. ³H-ketanserin) and buffer composition (Tris-HCl vs. HEPES) alter binding kinetics .
- Receptor Preparation: Membrane-bound vs. solubilized receptors yield divergent Kd values. Standardize using HEK-293 membranes pretreated with 0.1% Triton X-100 .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
